7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Description
7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 1190318-26-3) is a heterocyclic organic compound featuring a bicyclic structure composed of a pyrrolidine ring fused to a pyridine ring. The bromine atom at the 7-position enhances its reactivity, making it a valuable intermediate in medicinal chemistry for drug discovery and development . Its molecular formula is C₇H₅BrN₂O, with a molecular weight of 213.03 g/mol. The compound’s unique electronic and steric properties, influenced by the bromine substituent, enable diverse applications in synthesizing bioactive molecules, including kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
7-bromo-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-7-6-4(1-2-9-7)3-5(11)10-6/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJHVYZSBJIHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=NC=C2)Br)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226566 | |
| Record name | 7-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801226566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-26-3 | |
| Record name | 7-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801226566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can be achieved through various synthetic routes. One common method involves the bromination of 1H-pyrrolo[2,3-c]pyridine using N-bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (THF) under controlled temperature conditions . The reaction typically proceeds at 0°C with stirring for several hours, followed by extraction and purification steps to isolate the desired product .
Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions with nucleophiles under the influence of catalysts such as palladium.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can engage in cross-coupling reactions with organometallic reagents, facilitated by metal catalysts.
Common reagents used in these reactions include N-bromosuccinimide for bromination, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in the development of inhibitors for specific enzymes and receptors, contributing to the understanding of biological pathways.
Chemical Biology: It aids in the study of molecular interactions and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolo[2,3-c]pyridine core play crucial roles in binding to these targets, modulating their activity and influencing biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position Variations
The position of the halogen or functional group on the pyrrolo-pyridine scaffold significantly impacts physicochemical and biological properties. Key examples include:
Halogen-Type Variations
Halogen choice influences metabolic stability, binding affinity, and synthetic pathways:
Ring System Modifications
- Key Insight: The pyrrolo[2,3-c]pyridine scaffold (target compound) offers optimal π-π stacking and hydrogen-bonding capabilities for kinase inhibition, while oxazinone or dibrominated variants serve niche roles .
Biological Activity
7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound notable for its structural features and biological activities. Its molecular formula is C7H5BrN2O, and it has a molecular weight of approximately 213.03 g/mol. This compound has garnered attention in medicinal chemistry due to its potential as an inhibitor of key biological pathways involved in cancer progression.
The primary mechanism by which this compound exerts its biological effects is through inhibition of the Fibroblast Growth Factor Receptor (FGFR) . FGFR plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy. The compound's interaction with FGFR leads to receptor dimerization and autophosphorylation, activating downstream signaling pathways associated with cell growth and survival, thereby inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of several cancer cell lines, including breast, lung, and prostate cancers.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through mechanisms involving caspase activation and mitochondrial pathway modulation.
In vitro studies have demonstrated that the compound has an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, showcasing its potency as an anticancer agent.
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes some related compounds and their biological activities:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 0.79 | Bromine at position 6; different ring structure |
| 5-Bromo-1H-pyrrolo[3,2-b]pyridine | 0.71 | Bromine at position 5; lacks carbonyl group |
| 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | 0.77 | Bromine at position 4; similar core structure |
| 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 0.73 | Methyl substitution instead of bromine |
This table highlights how slight variations in structure can lead to significant differences in biological activity.
Case Studies
Several studies have investigated the effects of this compound on various cancer models:
- Breast Cancer Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a decrease in cell viability by over 60% after 48 hours of exposure. Mechanistic studies indicated that this was associated with increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Lung Cancer Study : In A549 lung adenocarcinoma cells, the compound induced G0/G1 phase arrest and significantly inhibited migration and invasion capabilities. This suggests potential applications in preventing metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
